3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-13(17)4-2-5-14(12)23(19,20)18-16(7-9-21-10-8-16)15-6-3-11-22-15/h2-6,11,18H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOYKGMDMINLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide, with a CAS number of 2034538-12-8, is a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is CHClNOS, with a molecular weight of 371.9 g/mol. The compound features a chloro group, a sulfonamide moiety, and a tetrahydro-pyran structure that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034538-12-8 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 371.9 g/mol |
| Chemical Structure | Structure |
Antimicrobial Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the thiophene ring in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Research has shown that similar compounds can target various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Sulfonamide compounds have been investigated for their anticancer properties. In vitro studies suggest that 3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Case Study:
A study conducted on various cancer cell lines demonstrated that compounds similar to this sulfonamide exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The sulfonamide group is known to interfere with folate synthesis in bacteria, while structural analogs have shown to inhibit specific kinases associated with cancer progression .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 3-chloro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide. Preliminary data suggest moderate solubility in aqueous environments, which could influence bioavailability .
Preparation Methods
Molecular Architecture
The target compound features:
- Benzenesulfonamide core : 3-chloro-2-methyl substitution enhances electrophilicity for nucleophilic amidation.
- Tetrahydro-2H-pyran (THP) ring : Provides conformational rigidity, synthesized via cyclic ether formation.
- Thiophen-2-yl substituent : Introduced through cross-coupling or nucleophilic aromatic substitution.
Retrosynthetic disconnection suggests two fragments:
- 3-Chloro-2-methylbenzenesulfonyl chloride
- 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine
Synthesis of 3-Chloro-2-Methylbenzenesulfonyl Chloride
Diazotization and Chlorination
- Diazonium salt formation :
- Sandmeyer reaction :
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| NaNO₂ Equiv | 1.2 | |
| CuCl Catalyst | 0.1 mol% |
Sulfonation to Sulfonyl Chloride
- Sulfonation :
- 3-Chloro-2-methylbenzene reacts with ClSO₃H (2.5 equiv) at 40°C for 6 hr.
- Quenching :
Synthesis of 4-(Thiophen-2-Yl)Tetrahydro-2H-Pyran-4-Amine
Tetrahydropyran Ring Formation
Thiophene Functionalization
- Suzuki-Miyaura coupling :
- Amination :
Coupling of Fragments via Sulfonamide Formation
Nucleophilic Amidation
- Reaction setup :
- 3-Chloro-2-methylbenzenesulfonyl chloride (1.0 equiv) and 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine (1.05 equiv) in CH₂Cl₂.
- Triethylamine (2.0 equiv) added to scavenge HCl.
- Workup :
Characterization Data Table
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 396.91 g/mol | |
| ¹H NMR (CDCl₃) | δ 7.52 (d, J=8.4 Hz, 1H, ArH) | |
| MS (ESI+) | m/z 397.1 [M+H]⁺ |
Industrial-Scale Optimization
Catalytic Hydrogenation Efficiency
- Pd/C catalyst recycling : 5 cycles with <5% yield drop.
- THF solvent recovery : 92% via vacuum distillation.
Q & A
Q. What are the common synthetic routes for constructing the tetrahydro-2H-pyran-4-yl moiety in this compound?
The tetrahydro-2H-pyran ring is typically synthesized via cyclization of diols or epoxides under acid catalysis. For example, tetrahydro-2H-pyran-4-sulfonyl chloride (a related intermediate) can be prepared by sulfonylation of tetrahydropyran-4-ol using chlorosulfonic acid . The thiophen-2-yl substituent is introduced via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the reactivity of the pyran intermediate .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm the connectivity of the benzenesulfonamide, chloro-methylbenzene, and thiophene-pyran groups. Aromatic protons in the thiophene ring resonate at δ 6.8–7.5 ppm, while the pyran methylene groups appear as multiplet signals near δ 3.5–4.0 ppm .
- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 436.8) .
- X-ray crystallography : Resolves steric effects between the bulky tetrahydro-2H-pyran and benzenesulfonamide groups .
Q. How does the chloro-methyl substituent on the benzene ring influence reactivity?
The chloro group is electron-withdrawing, directing electrophilic substitution to the para position, while the methyl group provides steric hindrance. This combination stabilizes the sulfonamide linkage against hydrolysis, as observed in analogous compounds like 3,4-dichloro-N-arylbenzenesulfonamides .
Advanced Research Questions
Q. What strategies optimize the coupling of the benzenesulfonamide to the tetrahydro-2H-pyran-thiophene scaffold?
- Activation of the sulfonyl chloride : React 3-chloro-2-methylbenzenesulfonyl chloride with 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%) .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product .
Q. How does the thiophene substituent affect the compound’s electronic properties and binding affinity?
Computational studies (DFT or molecular docking) reveal that the thiophene’s sulfur atom participates in π-π stacking and hydrophobic interactions with target proteins. The electron-rich thiophene enhances binding to receptors like cyclooxygenase-2 (COX-2), as seen in structurally similar sulfonamide inhibitors .
Q. How can contradictory solubility data from different studies be resolved?
Solubility discrepancies often arise from polymorphic forms. For example:
- Form A : Crystalline (solubility in DMSO: 12 mg/mL) .
- Form B : Amorphous (solubility in DMSO: 18 mg/mL) . Use differential scanning calorimetry (DSC) to identify polymorphs and select the appropriate form for biological assays .
Methodological Considerations
Q. What computational tools predict the metabolic stability of this compound?
- ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic half-life (e.g., t₁/₂ = 4.2 hours in human liver microsomes) .
- CYP450 inhibition assays : Test against isoforms 3A4 and 2D6 to identify potential drug-drug interactions .
Q. How to design a SAR study for derivatives of this compound?
- Variation points : Modify the thiophene (e.g., replace with furan), pyran ring size (e.g., tetrahydropyran vs. piperidine), or sulfonamide substituents (e.g., nitro, amino).
- Assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) and correlate with logP values to assess lipophilicity-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
